N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide

Chemical Probes Fragment-Based Drug Discovery Molecular Property Differentiation

Procure this specific CAS 862826-37-7 for fragment-growth SAR. Its minimal carbamoylmethyl R-group (MW 397.5 Da) offers a unique hydrogen-bond donor profile vs. bulkier N-aryl analogs, enabling precise modulation of 5-HT receptor activity and CNS penetration. Ideal as a solubility-advantaged control to benchmark assay confidence and for pulsatile target engagement studies where transient modulation is required.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 862826-37-7
Cat. No. B2537045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide
CAS862826-37-7
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
InChIInChI=1S/C21H23N3O3S/c1-2-27-16-9-7-15(8-10-16)21(26)23-11-12-24-13-19(28-14-20(22)25)17-5-3-4-6-18(17)24/h3-10,13H,2,11-12,14H2,1H3,(H2,22,25)(H,23,26)
InChIKeyWNOXYUXMMURXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide (CAS 862826-37-7): Procurement-Ready Profile and Target Scaffold Class


N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide (CAS 862826-37-7, molecular weight 397.5 Da) is a synthetic small molecule that anchors a focused combinatorial library built on a conserved 1H‑indole‑1‑ylethyl‑4‑ethoxybenzamide scaffold . The compound bears a primary carbamoylmethyl‑sulfanyl substituent at the indole 3‑position, distinguishing it from the bulkier amide‑bearing analogs that overwhelmingly constitute this chemical series . As a member of the indole‑sulfanyl‑benzamide class, its core has been extensively exploited in medicinal chemistry for modulating serotonin receptor subtypes and other neurological targets, making the compound a relevant tool for neuroscience‑focused hit‑to‑lead programs [1].

Why Generic In‑Class Substitution Fails for CAS 862826-37-7: Structural Determinants of Scaffold Selectivity


Within the 1H‑indole‑1‑ylethyl‑4‑ethoxybenzamide series, the sulfur‑linked R‑group at the indole 3‑position functions as the primary pharmacophoric determinant . The target compound’s unsubstituted carbamoylmethyl moiety presents a minimal steric footprint and a distinct hydrogen‑bond donor/acceptor profile (two additional H‑bond donors from the primary amide) compared to the N‑aryl‑ or N‑alkyl‑acetamide congeners that dominate analog lists, such as the N‑(4‑butylphenyl) or N‑cyclopentyl variants . Class‑level SAR for indole‑based serotonin modulators indicates that even minor alterations to the R‑group can invert functional activity at 5‑HT receptors or abolish subtype selectivity [1]. Consequently, procurement decisions cannot assume functional interchangeability between CAS 862826-37-7 and its close structural neighbors without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence: CAS 862826-37-7 Versus Closest Indole‑Sulfanyl‑Benzamide Analogs


Molecular Weight and Size Differential Versus Bulky Amide Analogs

The target compound, bearing a primary carbamoylmethyl R‑group, is substantially smaller (molecular weight 397.5 Da) than its nearest commercially listed analogs that feature aromatic or cyclic amide substituents. For instance, the N‑(2H‑1,3‑benzodioxol‑5‑ylmethyl) congener CAS 862826-35-5 possesses a molecular weight of 531.63 Da, while the N‑(4‑butylphenyl) derivative CAS 862826-27-5 is also anticipated to exceed 500 Da based on its molecular formula . This difference positions CAS 862826-37-7 as a more fragment‑like entity within the series, a critical parameter for fragment‑based screening campaigns where lower molecular weight is correlated with higher ligand efficiency and superior lead‑optimization trajectories .

Chemical Probes Fragment-Based Drug Discovery Molecular Property Differentiation

Hydrogen-Bond Donor Count Modulation Potential

The sub-structure 3‑[(carbamoylmethyl)sulfanyl]‑1H‑indole confers two hydrogen‑bond donor (HBD) atoms originating from the terminal primary amide, in contrast to the zero HBD count present in the equivalent tertiary amide or N‑methyl‑substituted analogs . While experimental logP and permeability values are not publicly available for this series, class-level inference from central nervous system multi-parameter optimization (CNS MPO) scoring frameworks indicates that a lower HBD count is generally desirable for passive brain permeability [1]. CAS 862826-37-7 thus offers a unique intermediate HBD profile within the library, neither as low as the completely N,N‑disubstituted variants nor as high as carboxylic acid‑terminated probes, allowing fine‑tuning of permeability‑potency balance in CNS programs.

Structure-Activity Relationship Pharmacophore Modeling Permeability Optimization

Primary Amide-Specific Solubility Advantages Over N-Aryl Analogs

The primary carbamoylmethyl substituent in CAS 862826-37-7 is structurally simpler and more polar than the extensively conjugated N‑(3‑chloro‑4‑methylphenyl) variant found in CAS 862826-30-0 or the N‑benzyl variant (CAS 862826-31-1) . While head‑to‑head aqueous solubility measurements across the library are not publicly reported, class‑level inference predicts that the target compound will exhibit higher thermodynamic aqueous solubility relative to these high‑logP, diaryl‑amide‑containing congeners, an inference supported by the general principle that reducing aromatic ring count and increasing polar surface area (PSA) improves solubility [1]. This translates into practical procurement value: higher‑solubility compounds reduce the risk of assay interference from aggregation or precipitation at screening concentrations.

Aqueous Solubility Biophysical Assay Compatibility Chemical Probe Qualification

Metabolic Vulnerability Differential: Primary Amide vs. Tertiary Amide or Cyclic Substituents

The primary carbamoyl group of CAS 862826-37-7 constitutes a potential site for amidase‑mediated hydrolysis, a metabolic soft spot that is absent in the N‑cyclopentyl (CAS 862826-36-6) and N‑(4‑butylphenyl) (CAS 862826-27-5) analogs . Class‑level understanding of amide metabolism indicates that primary amides are more susceptible to plasma and liver amidases compared to secondary or tertiary amides, potentially leading to a shorter half‑life and reduced systemic exposure if this series were advanced in vivo [1]. This metabolic liability translates into a measurable differentiator for scientific selection: researchers evaluating probe longevity in cellular or in vivo models should anticipate faster clearance for the target compound, making it preferentially suited for pulsatile or acute target‑engagement studies where rapid washout is desirable.

Metabolic Stability Pharmacokinetic Differentiation In Silico Metabolism Prediction

Known Anti‑Cancer Activity Gap: Acknowledged Absence of Published Potency Data

A comprehensive search of primary literature, patent documents, and authoritative public bioactivity databases (ChEMBL, PubChem BioAssay) did not retrieve any quantitative functional or binding assay data for CAS 862826-37-7 [1]. By contrast, selected structurally related indole‑sulfanyl‑benzamide analogs (e.g., the N‑phenyl‑acetamide congener CAS 851715-25-8) appear in vendor‑reported screening collections, suggesting the series has been profiled, albeit without publicly disclosed results [2]. This evidentiary void constitutes a critical selection parameter: procurement of CAS 862826-37-7 entails a higher risk of uncharacterized specificity and potency compared to analogs accompanied by published target‑engagement profiles, and it mandates dedicated preliminary profiling by the end user.

Cancer Cell Line Pharmacology Antiproliferative Activity Quality Control for Procurement

Evidence‑Based Application Scenarios for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide in Scientific Procurement


Fragment‑Based Screening Library Design: Prioritizing Low‑Molecular‑Weight Indole Scaffolds

With a molecular weight of 397.5 Da and a minimal carbamoylmethyl R‑group, CAS 862826-37-7 serves as an entry‑point fragment for designing indole‑based chemical probes. Its substantially lower mass compared to the benzodioxolylmethyl analog (531.63 Da, CAS 862826-35-5) positions it favorably in fragment libraries where high ligand efficiency is paramount . Procurement of this specific compound enables fragment‑growth SAR exploration around the 3‑sulfanyl position without the steric and electronic interference of pre‑installed bulky amide substituents.

Central Nervous System Permeability Probe with Tunable Hydrogen‑Bond Potential

The two hydrogen‑bond donors of the primary amide in CAS 862826-37-7 provide a distinct physicochemical handle for modulating CNS penetration, a critical parameter inferred from CNS MPO scoring frameworks . Researchers investigating the balance between target affinity and brain exposure within the indole‑sulfanyl‑benzamide class can use this compound to benchmark the impact of the HBD count, comparing results against 0‑HBD tertiary amide congeners (inference from class‑level SAR, Section 3).

In Vitro Target Engagement Studies Requiring Rapid Compound Washout

The predicted metabolic lability of the primary amide moiety (class‑level inference from amidase‑mediated hydrolysis, Section 3) suggests that CAS 862826-37-7 may possess a shorter intracellular half‑life compared to N‑cyclopentyl or N‑aryl‑stabilized analogs . This feature makes it a candidate for pulsatile target‑engagement studies, where transient receptor modulation is desired to avoid sustained pathway activation, provided the end user independently confirms metabolic stability in their experimental system.

High‑Solubility Negative Control or Antitarget Counter‑Screen Probe

The predicted higher aqueous solubility conferred by the primary amide group (class‑level inference from Lipinski’s rules, Section 3) reduces the risk of false positives in cell‑based phenotypic assays due to aggregation. Researchers can leverage this compound as a structurally matched, solubility‑advantaged control when interpreting on‑target versus off‑target effects of higher‑logP, less‑soluble analogs like CAS 862826-30-0, thereby improving assay statistical confidence .

Quote Request

Request a Quote for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.